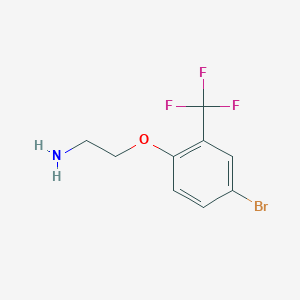
1-(2-Aminoethoxy)-4-bromo-2-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Aminoethoxy)-4-bromo-2-(trifluoromethyl)benzene is an organic compound characterized by the presence of a bromo group, a trifluoromethyl group, and an ethanamine moiety attached to a phenoxy ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminoethoxy)-4-bromo-2-(trifluoromethyl)benzene typically involves multiple steps. One common method starts with the bromination of 2-(trifluoromethyl)phenol to obtain 4-bromo-2-(trifluoromethyl)phenol. This intermediate is then reacted with ethylene oxide in the presence of a base to form 2-(4-Bromo-2-(trifluoromethyl)phenoxy)ethanol. Finally, the ethanol derivative is converted to the ethanamine compound through a reaction with ammonia or an amine source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Aminoethoxy)-4-bromo-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The ethanamine moiety can be oxidized to form corresponding imines or amides.
Reduction Reactions: The compound can be reduced to form different derivatives depending on the reducing agent used.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Applications De Recherche Scientifique
1-(2-Aminoethoxy)-4-bromo-2-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-(2-Aminoethoxy)-4-bromo-2-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-2-(trifluoromethyl)aniline
- 4-Bromo-2-(trifluoromethyl)phenol
- 2-(4-Bromo-2-(trifluoromethyl)phenoxy)ethanol
Uniqueness
1-(2-Aminoethoxy)-4-bromo-2-(trifluoromethyl)benzene is unique due to the combination of its bromo and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. The presence of the ethanamine moiety further enhances its versatility in various applications .
Propriétés
Formule moléculaire |
C9H9BrF3NO |
|---|---|
Poids moléculaire |
284.07 g/mol |
Nom IUPAC |
2-[4-bromo-2-(trifluoromethyl)phenoxy]ethanamine |
InChI |
InChI=1S/C9H9BrF3NO/c10-6-1-2-8(15-4-3-14)7(5-6)9(11,12)13/h1-2,5H,3-4,14H2 |
Clé InChI |
DGCCXSVJMXZBNN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Br)C(F)(F)F)OCCN |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
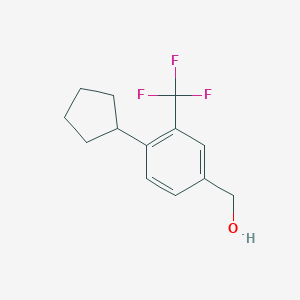
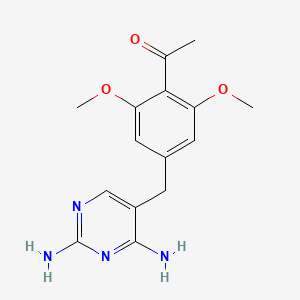
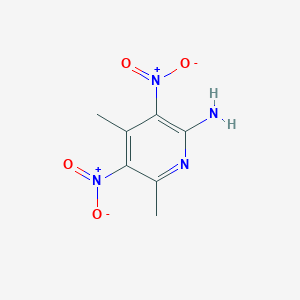
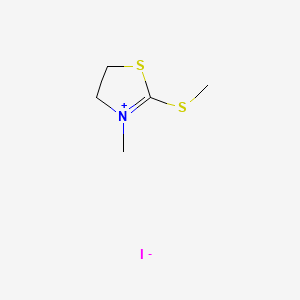
![2-Methoxy-6-[(methylsulfanyl)methyl]aniline](/img/structure/B8701247.png)
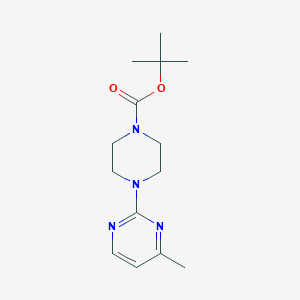
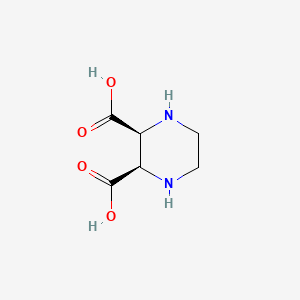
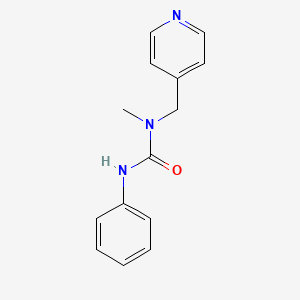

![2-[1-(3-chloropyrazin-2-yl)piperidin-4-yl]-3H-benzimidazole-5-carbonitrile](/img/structure/B8701280.png)
![4-[4-(4-morpholinyl)butyl]morpholine](/img/structure/B8701293.png)
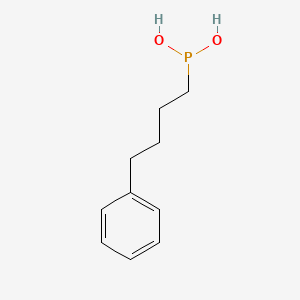
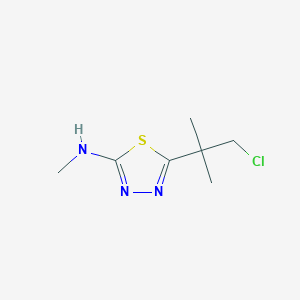
![7-(6-Methyl-pyridin-2-yl)-imidazo[1,2-a]pyridine](/img/structure/B8701322.png)
